molecular formula C20H40N2O2 B14542088 N,N'-(Ethane-1,2-diyl)bis(N-methyloctanamide) CAS No. 61797-19-1

N,N'-(Ethane-1,2-diyl)bis(N-methyloctanamide)

Cat. No.: B14542088
CAS No.: 61797-19-1
M. Wt: 340.5 g/mol
InChI Key: AOEQUJDOFQSFJA-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) is an organic compound characterized by its unique molecular structure, which includes two octanamide groups connected by an ethane-1,2-diyl bridge

Properties

CAS No.

61797-19-1

Molecular Formula

C20H40N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-methyl-N-[2-[methyl(octanoyl)amino]ethyl]octanamide

InChI

InChI=1S/C20H40N2O2/c1-5-7-9-11-13-15-19(23)21(3)17-18-22(4)20(24)16-14-12-10-8-6-2/h5-18H2,1-4H3

InChI Key

AOEQUJDOFQSFJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) typically involves the reaction of ethane-1,2-diamine with N-methyloctanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and alcohols.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of octanamide.

    N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide): Contains cyclohexyl groups instead of octanamide.

    N,N’-(1,3-Phenylene)diformamide: Features a phenylene bridge instead of an ethane-1,2-diyl bridge.

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methyloctanamide) is unique due to its long alkyl chains, which impart distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring amphiphilic molecules.

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